molecular formula C11H12N2O3 B14413608 N'-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide

N'-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide

Cat. No.: B14413608
M. Wt: 220.22 g/mol
InChI Key: MCBOHCYNGVVLFQ-UHFFFAOYSA-N
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Description

N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide typically involves the reaction of 2H-chromene-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol under reflux conditions for a few hours. After the reaction, the solvent and excess base are removed under reduced pressure .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted chromene derivatives .

Scientific Research Applications

N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds and van der Waals interactions with the active site residues. This interaction can lead to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide
  • Ethyl 3-hydroxy-7-methoxy-2H-chromene-4-carboxylate
  • Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Uniqueness

N’-Hydroxy-6-methoxy-2H-chromene-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N'-hydroxy-6-methoxy-2H-chromene-3-carboximidamide

InChI

InChI=1S/C11H12N2O3/c1-15-9-2-3-10-7(5-9)4-8(6-16-10)11(12)13-14/h2-5,14H,6H2,1H3,(H2,12,13)

InChI Key

MCBOHCYNGVVLFQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OCC(=C2)/C(=N/O)/N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=NO)N

Origin of Product

United States

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